Methoxyisopropyl acetate, (R)- Methoxyisopropyl acetate, (R)-
Brand Name: Vulcanchem
CAS No.: 335203-11-7
VCID: VC17075239
InChI: InChI=1S/C6H12O3/c1-5(4-8-3)9-6(2)7/h5H,4H2,1-3H3/t5-/m1/s1
SMILES:
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol

Methoxyisopropyl acetate, (R)-

CAS No.: 335203-11-7

Cat. No.: VC17075239

Molecular Formula: C6H12O3

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

Methoxyisopropyl acetate, (R)- - 335203-11-7

Specification

CAS No. 335203-11-7
Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
IUPAC Name [(2R)-1-methoxypropan-2-yl] acetate
Standard InChI InChI=1S/C6H12O3/c1-5(4-8-3)9-6(2)7/h5H,4H2,1-3H3/t5-/m1/s1
Standard InChI Key LLHKCFNBLRBOGN-RXMQYKEDSA-N
Isomeric SMILES C[C@H](COC)OC(=O)C
Canonical SMILES CC(COC)OC(=O)C

Introduction

Synthesis and Production Methods

Challenges in Enantiomer-Specific Synthesis

No peer-reviewed studies or patents detail the isolation or synthesis of (R)-methoxyisopropyl acetate. Industrial processes prioritize cost efficiency over enantiomeric purity, as the racemic mixture suffices for most solvent applications .

Applications in Industry and Technology

Solvent in Coatings and Inks

PGMEA’s dual solubility (polar esters and non-polar ethers) makes it ideal for high-performance coatings. It dissolves resins such as epoxy, acrylic, and polyurethane, enabling uniform film formation in automotive and industrial paints .

Electronics Manufacturing

In semiconductor lithography, PGMEA serves as a photoresist solvent. Its low metal ion content (<1 ppb) prevents contamination during silicon wafer processing . The (R)-enantiomer’s role, if any, remains unexplored.

Cosmetics and Personal Care

PGMEA functions as a viscosity-decreasing agent in nail polish, though its use is declining due to regulatory scrutiny. The European Chemicals Agency (ECHA) lists PGMEA as a skin irritant at concentrations >10% .

Concentration (ppm)Observed EffectsSource
50–75Objectionable odor
150Eye/throat irritation
250Headache, lacrimation
750Extreme irritation
2050Severe respiratory discomfort

Metabolism and Biodegradation

PGMEA is rapidly hydrolyzed to PGME in vivo, which is excreted unchanged or metabolized to propylene glycol . The (R)-enantiomer’s metabolic pathway is assumed identical to the (S)-form but lacks experimental validation.

Regulatory Status and Environmental Impact

Global Regulations

  • EU: Classified as a Category 2 skin irritant under CLP Regulation (EC) No. 1272/2008 .

  • US EPA: Listed on the Toxic Substances Control Act (TSCA) inventory; acceptable for industrial use with workplace exposure limits (50 ppm TWA) .

  • Asia: Widely used in electronics manufacturing under strict emission controls .

Environmental Persistence

PGMEA’s half-life in air is <1 day due to photodegradation. Aquatic toxicity is low (LC₅₀ for fish: >100 mg/L), but its high water solubility (19.8 g/L) necessitates wastewater treatment .

Research Gaps and Future Directions

The absence of enantiomer-specific data for (R)-methoxyisopropyl acetate represents a critical research gap. Key priorities include:

  • Enantioselective Synthesis: Developing chiral catalysts or chromatographic resolution methods.

  • Toxicokinetics: Comparing (R)- and (S)-enantiomer metabolism in mammalian models.

  • Applications in Chiral Chemistry: Exploring use as a solvent in asymmetric synthesis.

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